Diethyl(dimethyl)silane

Übersicht

Beschreibung

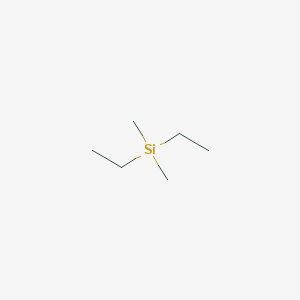

Diethyl(dimethyl)silane is an organosilicon compound with the chemical formula C8H20Si. It consists of a silicon atom bonded to two ethyl groups and two methyl groups. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl(dimethyl)silane can be synthesized through various methods. One common approach involves the reaction of dimethyldichlorosilane with diethylmagnesium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:

(CH3)2SiCl2+(C2H5)2Mg→(CH3)2Si(C2H5)2+MgCl2

The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl(dimethyl)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: It can participate in substitution reactions, where one or more of its alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: this compound can be used as a reducing agent in the presence of catalysts such as palladium or platinum.

Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds, such as alcohols or amines.

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

2.1 Silane Coupling Agents

Diethyl(dimethyl)silane is often utilized as a coupling agent in polymer composites. It enhances the interaction between inorganic fillers and organic polymers, leading to improved mechanical properties. For instance, studies have shown that incorporating silanes can significantly increase tensile strength and modulus in rubber composites .

2.2 Cross-Linking Agent

In the synthesis of silicone rubbers, this compound serves as an effective cross-linking agent. It facilitates the formation of three-dimensional networks within the polymer matrix, enhancing thermal stability and elasticity. The cross-linking process is crucial for producing high-performance silicone elastomers used in various industrial applications .

Surface Modification

3.1 Wood Treatment

Research indicates that this compound can modify wood surfaces to improve their water resistance and dimensional stability. Organosilanes like this one react with hydroxyl groups in wood, leading to enhanced durability against environmental factors . The following table summarizes the effects of different silanes on wood properties:

| Silane Type | Water Resistance | Dimensional Stability | Antibacterial Properties |

|---|---|---|---|

| This compound | High | Improved | Moderate |

| 3-Aminopropyltriethoxysilane | Moderate | High | High |

| Vinyltris(methylethylketoximino) | Moderate | Moderate | High |

Case Studies

4.1 Polymer Blends

A study published in the Journal of Applied Polymer Science examined the effects of this compound on polybutadiene rubber composites. The results demonstrated a 193% improvement in tensile strength and a 700% increase in modulus at 400% strain when 2% silane was used as a coupling agent . These findings underscore the potential of this compound to enhance the mechanical performance of rubber materials.

4.2 Silicone Rubber Synthesis

Another significant application involves using this compound as a cross-linking agent in room temperature vulcanizing (RTV) silicone rubbers. Research indicates that its incorporation leads to improved thermal stability and mechanical properties, making it suitable for high-performance applications such as automotive seals and medical devices .

Future Research Directions

Ongoing research aims to explore innovative modification mechanisms involving this compound, particularly in developing eco-friendly silanes that minimize environmental impact during production and application. Additionally, studies are being conducted to investigate the influence of different substrates on the efficacy of silane modifications.

Wirkmechanismus

The mechanism of action of diethyl(dimethyl)silane involves its ability to form stable carbon-silicon bonds. This property allows it to participate in various chemical reactions, such as reduction and substitution, by providing a stable silicon center that can interact with other molecules. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Diethyl(dimethyl)silane can be compared with other organosilanes, such as:

Dimethyldichlorosilane: Similar in structure but with two chlorine atoms instead of ethyl groups.

Triethylsilane: Contains three ethyl groups and one hydrogen atom.

This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .

Biologische Aktivität

Diethyl(dimethyl)silane (DEMS) is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of DEMS, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its silane backbone, which contributes to its reactivity and interaction with biological systems. The presence of both ethyl and dimethyl groups allows for diverse chemical behavior, making it a candidate for various applications in organic synthesis and medicinal chemistry.

Biological Activity

1. Antimicrobial Properties

Research indicates that silane compounds, including DEMS, exhibit antimicrobial activity. Silanes can disrupt microbial membranes, leading to cell lysis. Studies have shown that derivatives of silanes can be effective against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity

Silanes are also known for their antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Potential in Drug Development

The unique structure of DEMS allows it to serve as a scaffold for drug development. Its ability to modify biological targets makes it a promising candidate for developing new therapeutics. For example, the incorporation of the dimethylamine pharmacophore into drug designs has led to compounds with enhanced pharmacological profiles .

The mechanisms through which DEMS exerts its biological effects include:

- Membrane Disruption : Silanes can insert into lipid membranes, altering their integrity and function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, DEMS can protect cells from oxidative damage.

- Enzyme Inhibition : Some silanes may inhibit specific enzymes involved in disease processes, contributing to their therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various silane derivatives, including DEMS. Results showed that DEMS exhibited significant inhibition against Pseudomonas aeruginosa, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Pseudomonas aeruginosa |

| Standard Antibiotic | 16 | Pseudomonas aeruginosa |

Case Study 2: Antioxidant Activity

In another study assessing the antioxidant properties of silanes, DEMS was found to have an IC50 value indicating its effectiveness in scavenging DPPH radicals .

| Sample | IC50 (mg/mL) |

|---|---|

| This compound | 0.75 |

| Ascorbic Acid (Standard) | 0.25 |

Eigenschaften

IUPAC Name |

diethyl(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-5-7(3,4)6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWRGPWPIXAPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294475 | |

| Record name | Diethyl(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-81-0 | |

| Record name | Diethyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 96798 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.